molecular formula C11H8ClN5S B13485711 3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Cat. No.: B13485711
M. Wt: 277.73 g/mol
InChI Key: ZUQCDSVOZQSHFC-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-4-methylbenzylamine with a suitable triazole precursor in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: Explored for its anticancer properties, with studies showing its ability to inhibit the growth of cancer cells by interfering with specific molecular targets.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol involves its interaction with specific molecular targets within cells. One key target is lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification. By inhibiting LSD1, this compound can alter the expression of genes involved in cell proliferation and survival, leading to the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring structure, known for its kinase inhibitory activity.

    Pyrido[2,3-d]pyrimidine: A fused pyrimidine derivative with potential anticancer properties.

    Quinazoline: A well-known scaffold in medicinal chemistry with applications in cancer treatment.

    Furo[2,3-d]pyrimidine: A fused pyrimidine derivative with diverse biological activities

Uniqueness

3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is unique due to its specific substitution pattern and the presence of a thiol group, which can enhance its reactivity and binding affinity to molecular targets. This uniqueness contributes to its potential as a versatile compound in drug discovery and development .

Properties

Molecular Formula

C11H8ClN5S

Molecular Weight

277.73 g/mol

IUPAC Name

3-(3-chloro-4-methylphenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione

InChI

InChI=1S/C11H8ClN5S/c1-6-2-3-7(4-8(6)12)17-10-9(15-16-17)11(18)14-5-13-10/h2-5H,1H3,(H,13,14,18)

InChI Key

ZUQCDSVOZQSHFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C(=S)N=CN3)N=N2)Cl

Origin of Product

United States

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